![molecular formula C8H5N3O B8626685 Pyrido[2,3-b]pyrazine-3-carbaldehyde](/img/structure/B8626685.png)
Pyrido[2,3-b]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-3-carboxaldehyde typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes with amines and other reagents under controlled conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst can yield pyrido[2,3-b]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for pyrido[2,3-b]pyrazine-3-carboxaldehyde often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrido[2,3-b]pyrazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[2,3-b]pyrazine-3-carboxaldehyde can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol .
科学的研究の応用
Pyrido[2,3-b]pyrazine-3-carbaldehyde has a wide range of scientific research applications, including:
作用機序
The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to pyrido[2,3-b]pyrazine-3-carboxaldehyde include other pyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds such as pyrido[3,4-b]pyrazine and pyrrolopyrazine .
Uniqueness
Pyrido[2,3-b]pyrazine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H5N3O |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
pyrido[2,3-b]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3O/c12-5-6-4-10-7-2-1-3-9-8(7)11-6/h1-5H |
InChIキー |
AVOYWCNKRKUPFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N=C2N=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




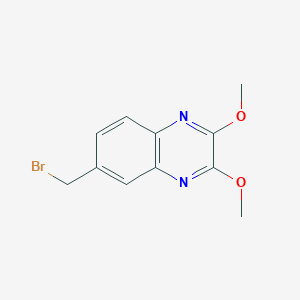
![N-{2-Oxo-2-[(2-phenylpropan-2-yl)amino]ethyl}benzamide](/img/structure/B8626635.png)
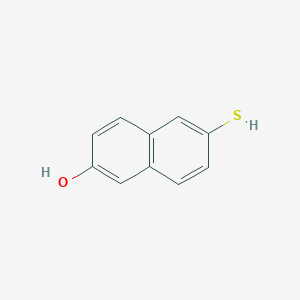
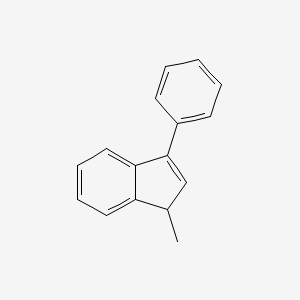
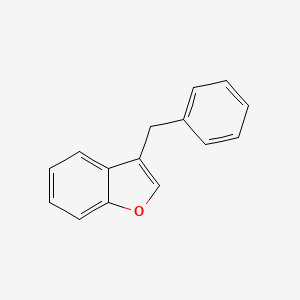
![5-Nitro-1-tosyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B8626661.png)
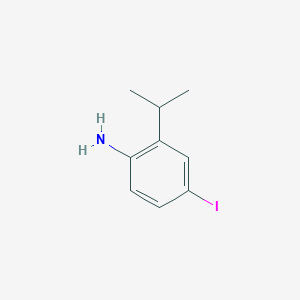
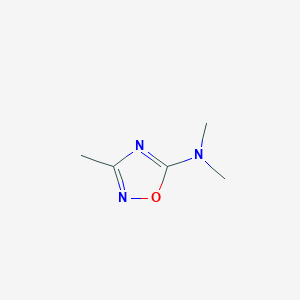
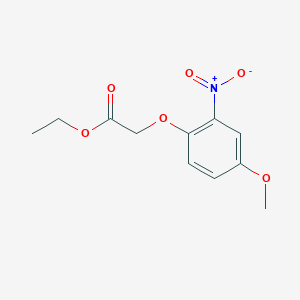

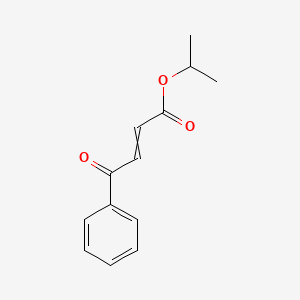
![3-Chloro-1-[2-(methylsulfanyl)ethyl]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B8626710.png)
